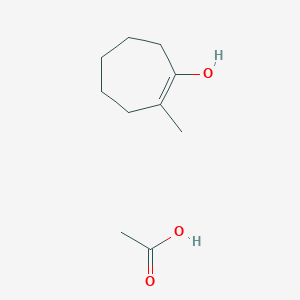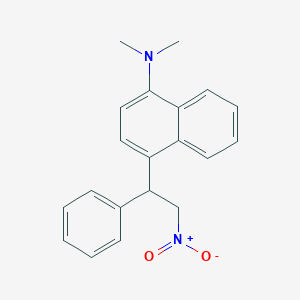
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine is a complex organic compound with a unique structure that includes a naphthalene ring, a nitro group, and a dimethylamine group
Méthodes De Préparation
The synthesis of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine typically involves multiple steps. One common method includes the nitration of a naphthalene derivative followed by the introduction of a phenylethyl group. The final step involves the dimethylation of the amine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The dimethylamine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine can be compared with other similar compounds, such as:
N,N-Dimethyl-1-naphthylamine: Lacks the nitro and phenylethyl groups, making it less reactive.
N,N-Dimethyl-4-nitronaphthylamine: Lacks the phenylethyl group, affecting its overall reactivity and applications.
N,N-Dimethyl-4-(2-amino-1-phenylethyl)naphthalen-1-amine:
Propriétés
Numéro CAS |
820233-02-1 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H20N2O2/c1-21(2)20-13-12-17(16-10-6-7-11-18(16)20)19(14-22(23)24)15-8-4-3-5-9-15/h3-13,19H,14H2,1-2H3 |
Clé InChI |
YJNMKFXISFMYFG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
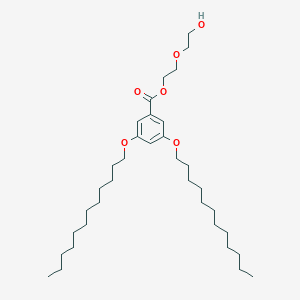
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)

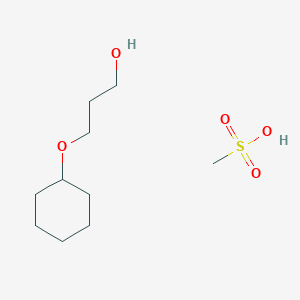

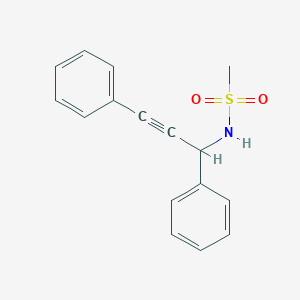
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
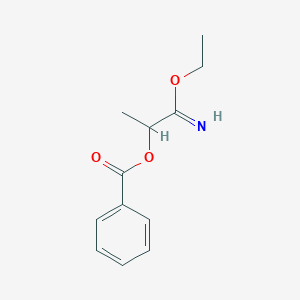


![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
